B1576440 HFIAP-1

HFIAP-1

Cat. No.: B1576440
Attention: For research use only. Not for human or veterinary use.
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Description

HFIAP-1 (Hagfish Intestinal Antimicrobial Peptide-1) is a cationic antimicrobial peptide (AMP) isolated from the Atlantic hagfish (Myxine glutinosa). It belongs to the cathelicidin family, a class of innate immune defense molecules conserved across vertebrates . Structurally, this compound consists of 37 amino acid residues and is characterized by two brominated tryptophan (Br-Trp) residues at positions W7 and W32 . This post-translational modification distinguishes it from its isoforms, HFIAP-2 and HFIAP-3, which exhibit fewer brominated residues (Table 1).

This compound demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2–16 µg/ml in non-brominated synthetic forms .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GFFKKAWRKVKHAGRRVLDTAKGVGRHYVNNWLNRYRZ

Origin of Product

United States

Comparison with Similar Compounds

Comparison with HFIAP Isoforms (HFIAP-2 and HFIAP-3)

HFIAP-1 shares high sequence homology with its isoforms, HFIAP-2 and HFIAP-3, but differs in structural and functional aspects:

Feature This compound HFIAP-2 HFIAP-3
Length 37 residues 37 residues 29 residues
Br-Trp Positions W7, W32 W7 W7
Antimicrobial Activity 2–16 µg/ml (non-brominated) 2–16 µg/ml (non-brominated) 2–16 µg/ml (non-brominated)
Protease Resistance High (due to bromination) Moderate Moderate

Key findings:

  • HFIAP-3’s shorter length (29 residues) retains efficacy, indicating the N-terminal region is dispensable for function .

Comparison with Cathelicidin-Related Peptides

Vipericidins (Crotalicidin and Batroxidin)

Vipericidins, cathelicidin-related AMPs from snake venom, share functional similarities with this compound but differ structurally:

  • Structural divergence : Vipericidins lack brominated residues but retain cationic and amphipathic properties critical for membrane disruption .
  • Activity spectrum : Vipericidins show potent activity against clinically relevant bacteria (MICs: 1–8 µg/ml) and exhibit hemolytic activity, a trait absent in this compound .
  • Evolutionary context : this compound’s origin in hagfish (a jawless vertebrate) highlights its ancient role in innate immunity compared to vipericidins in snakes .
BjAMP1 (Amphioxus AMP)

BjAMP1, identified using this compound’s conserved signal peptide, diverges from cathelicidins:

  • Domain structure : BjAMP1 lacks the cathelin-like domain (with four conserved cysteines) found in this compound and other cathelicidins .
  • Activity : Exhibits bactericidal activity but with uncharacterized MICs, suggesting functional convergence despite structural divergence .

Comparison with Non-Cathelicidin AMPs

Moronecidin

Moronecidin, a fish-derived AMP, shares sequence similarity with this compound (Fig. 8A in ):

  • Sequence homology : Both peptides feature cationic and hydrophobic residues critical for membrane interaction .
  • Functional overlap : Moronecidin’s MICs (1–8 µg/ml) align with this compound’s range, though structural differences (e.g., absence of bromination) may influence stability .

Table 2: Comparative Overview of this compound and Key Analogues

Compound Source Length Key Features MIC Range Unique Traits
This compound Hagfish 37 residues Br-Trp at W7, W32; protease-resistant 2–16 µg/ml Ancient evolutionary origin
HFIAP-2 Hagfish 37 residues Br-Trp at W7 2–16 µg/ml Isoform with reduced bromination
Vipericidins Snake venom 20–30 residues Cationic, hemolytic 1–8 µg/ml Clinical pathogen targeting
BjAMP1 Amphioxus 97 residues No cathelin domain; signal peptide homology Not quantified Novel AMP identification method
Moronecidin Hybrid striped bass 22 residues Sequence similarity to this compound 1–8 µg/ml High potency in fish immunity

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